
(4-Chloro-benzyl)-(2-trifluoromethylsulfanylethyl)-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chloro-benzyl)-(2-trifluoromethylsulfanylethyl)-amine is an organic compound characterized by the presence of a chloro-substituted benzyl group and a trifluoromethylsulfanyl ethyl group attached to an amine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-benzyl)-(2-trifluoromethylsulfanylethyl)-amine typically involves the reaction of 4-chlorobenzyl chloride with 2-trifluoromethylsulfanyl ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions
(4-Chloro-benzyl)-(2-trifluoromethylsulfanylethyl)-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives.
科学研究应用
Chemistry
In chemistry, (4-Chloro-benzyl)-(2-trifluoromethylsulfanylethyl)-amine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful in studying biological pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用机制
The mechanism of action of (4-Chloro-benzyl)-(2-trifluoromethylsulfanylethyl)-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
相似化合物的比较
Similar Compounds
- 4-Chlorobenzyl chloride
- 4-Chlorobenzyl alcohol
- 2,4-Dichlorobenzyl alcohol
Uniqueness
(4-Chloro-benzyl)-(2-trifluoromethylsulfanylethyl)-amine is unique due to the presence of both chloro and trifluoromethylsulfanyl groups, which impart distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.
属性
分子式 |
C10H11ClF3NS |
|---|---|
分子量 |
269.71 g/mol |
IUPAC 名称 |
N-[(4-chlorophenyl)methyl]-2-(trifluoromethylsulfanyl)ethanamine |
InChI |
InChI=1S/C10H11ClF3NS/c11-9-3-1-8(2-4-9)7-15-5-6-16-10(12,13)14/h1-4,15H,5-7H2 |
InChI 键 |
LMZASAQBJIIFMX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CNCCSC(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4'-(Chloromethyl)-[1,1'-biphenyl]-2-ol](/img/structure/B11760659.png)
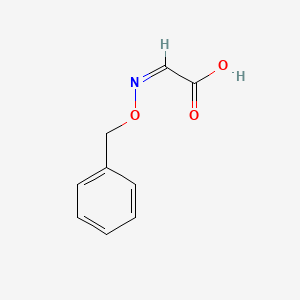
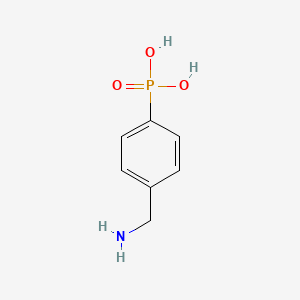
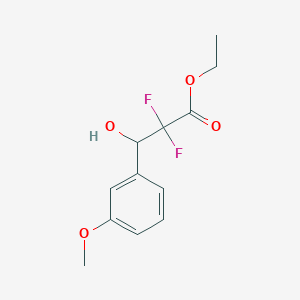
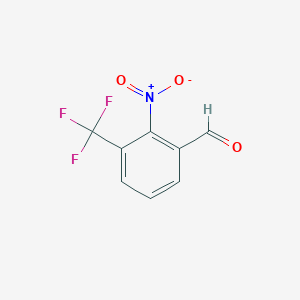
![2-(Prop-2-yn-1-yl)-1H-benzo[d]imidazole](/img/structure/B11760690.png)
![((3aR,5R,6R,6aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B11760698.png)
![[Ethyl-(4-fluoro-benzyl)-amino]-acetic acid](/img/structure/B11760702.png)
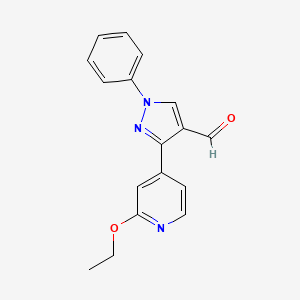
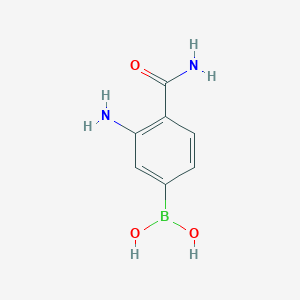
![(E)-N-[4-amino-1-(pyridin-4-yl)butylidene]hydroxylamine hydrochloride](/img/structure/B11760717.png)
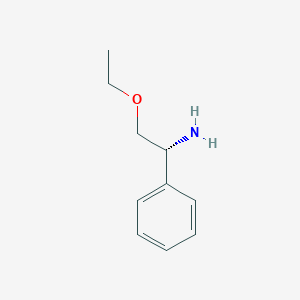
amine](/img/structure/B11760730.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11760752.png)
